molecular formula C25H32O4 B585100 (17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate CAS No. 62855-59-8

(17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate

Katalognummer: B585100
CAS-Nummer: 62855-59-8
Molekulargewicht: 396.527
InChI-Schlüssel: WWFWFRIIALSFOK-VAFBSOEGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate: is a synthetic steroidal compound. It is structurally related to naturally occurring steroid hormones and is often studied for its potential biological activities and applications in various fields, including medicine and biochemistry.

Eigenschaften

CAS-Nummer

62855-59-8

Molekularformel

C25H32O4

Molekulargewicht

396.527

IUPAC-Name

[(8R,9S,13S,14S,17R)-17-acetyloxy-13-ethyl-17-ethynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C25H32O4/c1-5-24-13-11-21-20-10-8-19(28-16(3)26)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-17(4)27/h2,15,21-23H,5,7-14H2,1,3-4H3/t21-,22-,23+,24+,25+/m1/s1

InChI-Schlüssel

WWFWFRIIALSFOK-VAFBSOEGSA-N

SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=C3CCC(=C4)OC(=O)C

Synonyme

(8R,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl Diacetate

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate typically involves multiple steps starting from simpler steroidal precursors. The process generally includes:

    Formation of the Core Structure: The initial steps involve constructing the core steroidal framework through a series of organic reactions such as aldol condensations, Michael additions, and cyclizations.

    Introduction of Functional Groups: Specific functional groups are introduced at various positions on the steroid nucleus. This may involve reactions like halogenation, hydroxylation, and acetylation.

    Acetylation: The final step often involves the acetylation of hydroxyl groups to form the diacetate ester. This is typically achieved using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

    Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems may be used.

    Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

    Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

(17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

(17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate: has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and its interaction with steroid receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of (17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various biological pathways. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.

Vergleich Mit ähnlichen Verbindungen

(17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate: can be compared with other steroidal compounds such as:

    Estradiol: A naturally occurring estrogen with a similar core structure but different functional groups.

    Testosterone: An androgen with distinct biological effects and structural differences.

    Progesterone: A progestogen with a similar steroidal framework but different functional groups and biological activities.

The uniqueness of (17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate lies in its specific functional groups and the resulting biological activities, which can differ significantly from those of other steroids.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.